N-((1-环戊基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

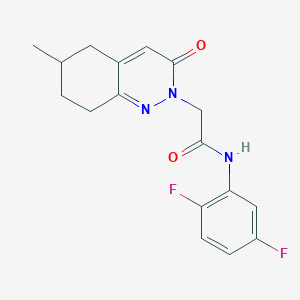

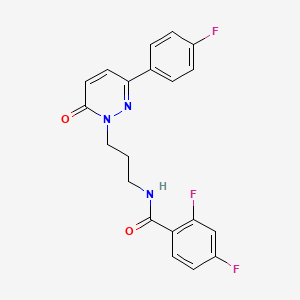

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

科学研究应用

抗癌潜力

钌(III)配位化合物用于癌症治疗的研究突出了吲唑衍生物的重要作用。对这类配位化合物改进的合成方法导致了新的配位化合物的制备,证明了吲唑骨架 N1 位上的烷基取代基对水性介质中的稳定性和人癌细胞系中的生物活性的影响(Kuhn 等人,2015)。

抗菌活性

使用点击化学制备的新型 1,2,3-三唑衍生物已被筛选出对结核分枝杆菌的抗菌活性。这些衍生物显示出显着的活性和低细胞毒性,表明开发新的衍生物治疗分枝杆菌感染的重要性(Boechat 等人,2011)。

合成中间体

该化合物也是正在开发用于治疗兽医病原体的抗生素普拉floxacin 合成中的关键中间体。这突出了它在通过高效且立体选择性过程制备药物中的作用(Fleck 等人,2003)。

溶解度和热力学

与 N-((1-环戊基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)异丁酰胺具有结构相似性的中间体(如异丁酰胺)的溶解度行为研究对于药物开发至关重要。这些研究有助于了解各种溶剂中的固液平衡,这对于合成有机染料和药物至关重要(Wu 和 Li,2020)。

作用机制

Target of Action

Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide might interact with its targets to modulate cell cycle progression.

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial infection, HIV infection, cancer progression, glucose metabolism, protozoal infection, hypertension, and others.

Result of Action

Based on the biological activities of indazole derivatives , the compound might exert anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive effects at the molecular and cellular levels.

属性

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-12(2)17(21)18-11-15-14-9-5-6-10-16(14)20(19-15)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHPIGFXZMHZQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)